molecular formula C27H34FN5O2 B1677233 MK-0773 CAS No. 606101-58-0

MK-0773

货号 B1677233
CAS 编号: 606101-58-0
分子量: 479.6 g/mol
InChI 键: GBEUKTWTUSPHEE-JWJWXJQQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-0773 is a steroidal, orally active selective androgen receptor modulator (SARM) . It was initially developed by Merck and GTx for the treatment of sarcopenia (which refers to the loss of muscle mass) in both women and men . Clinical trials for sarcopenia began in late 2007, but the collaboration between Merck and GTx ended in early 2010, leading to the termination of MK-0773’s development shortly thereafter .


Synthesis Analysis

MK-0773 was designed as an advanced version of the related compound TFM-4AS-1 . Its chemical structure includes a 4-azasteroid backbone . The synthesis process involves several steps, including modifications to achieve its selective androgenic effects.


Molecular Structure Analysis

C [C@]12CC [C@H]3 [C@H] ( [C@@H]1CC [C@@H]2C (=O)NCC4=NC5=C (N4)C=CC=N5)CC [C@@H]6 [C@@]3 (C=C (C (=O)N6C)F) 


Chemical Reactions Analysis

MK-0773 is a potent and selective agonist of the androgen receptor (AR) . It binds to the AR with an EC50 of 6.6 nM and acts as a partial agonist in transactivation modulation of the AR. Notably, it produces promoter activation but induces the N/C interaction (virilization-related) almost negligibly. MK-0773 is approximately four times as potent as testosterone in terms of AR agonism .


Physical And Chemical Properties Analysis

MK-0773 exhibits tissue-selective androgenic effects in vivo. It affects lipid metabolism similarly to DHT, including changes in total cholesterol and high-density lipoprotein (HDL) levels .

科学研究应用

肌少症治療研究

MK-0773已被研究其在治療老年婦女肌少症中的療效和安全性。一項隨機、安慰劑對照的臨床試驗研究了其對肌肉力量和瘦體重(LBM)的影響。結果顯示,接受MK-0773的參與者的LBM顯著增加,儘管與安慰劑組相比,這並沒有轉化為肌肉力量或功能的顯著改善。這項試驗突顯了MK-0773在肌少症治療中的潛力,但也指出了需要進一步研究其對肌肉功能的影響(Papanicolaou et al., 2013)

體育禁藥檢測

為了禁藥檢測目的,已鑒定和表徵了MK-0773的I期代謝物。該領域的研究集中在了解MK-0773的代謝轉化,以增強禁藥檢測分析方法。這項研究對體育界至關重要,確保公平競爭和運動員健康(Lagojda et al., 2016)

精神分裂症中的認知障礙

一項關於MK-0773的研究探討了其在治療精神分裂症患者的認知障礙中的有效性。然而,這項隨機臨床試驗發現MK-0773對精神分裂症患者的認知障礙幫助不大。該研究提供了開發治療精神分裂症認知障礙的複雜性的見解,並建議需要更強效的靶向GABA(A)受體的藥物(Buchanan et al., 2011)

属性

IUPAC Name

(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32)/t15-,16-,17-,18+,21+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEUKTWTUSPHEE-JWJWXJQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NCC4=NC5=C(N4)C=CC=N5)CC[C@@H]6[C@@]3(C=C(C(=O)N6C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025274
Record name MK-0773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-0773

CAS RN

606101-58-0
Record name (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-Fluoro-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606101-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-0773
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606101580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0773
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-0773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-0773
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5730VNW22X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-0773
Reactant of Route 2
MK-0773
Reactant of Route 3
MK-0773
Reactant of Route 4
MK-0773
Reactant of Route 5
Reactant of Route 5
MK-0773
Reactant of Route 6
MK-0773

Citations

For This Compound
261
Citations
DA Papanicolaou, SN Ather, H Zhu, Y Zhou… - The journal of nutrition …, 2013 - Springer
… Participants receiving both MK-0773 and placebo showed a statistically … MK-0773 and placebo. A greater number of participants experienced elevated transaminases in the MK-0773 …
Number of citations: 168 link.springer.com
A Lagojda, D Kuehne, O Krug… - … Journal of Mass …, 2016 - journals.sagepub.com
… der Phase-I Metabolismus des MK-0773 mit Hilfe humaner … Phase-I Metabolite des MK-0773 generiert, welche in erster … Sofern keine kontrollierten Eliminationsstudien mit MK-0773 …
Number of citations: 13 journals.sagepub.com
A Schmidt, DB Kimmel, C Bai, A Scafonas… - Journal of Biological …, 2010 - ASBMB
… This led to the identification of the SARMs MK-0773 and 2-FPA. MK-0773 was suitable for therapeutic development, and Phase 1b clinical data have provided clinical support for this …
Number of citations: 62 www.jbc.org
JT Dalton, RP Taylor, ML Mohler… - Current opinion in …, 2013 - journals.lww.com
… Individuals received either 50 mg of MK-0773 (n = 81) or … The MK-0773-induced improvements in LBM were not … The authors concluded that a higher dose of MK-0773 or longer duration …
Number of citations: 88 journals.lww.com
L Gheddar, JS Raul, P Kintz - Journal of Chromatography B, 2021 - Elsevier
… MK-0773 was purchased on the Internet at … MK-0773 with the mass exact of m/z [M + H] + of 480.2775 with a low mass error (1.1 ppm). No other drug or SARM was detected in MK-0773 …
Number of citations: 5 www.sciencedirect.com
M Thevis, W Schänzer - Molecular and cellular endocrinology, 2018 - Elsevier
… -105, BMS-564929, GLPG0492 (DT-200), LG-121071, LGD-2226, LGD-4033/VK 5211, ostarine/enobosarm, RAD-140, S-40503, etc. as well as steroidal compounds such as MK-0773 …
Number of citations: 74 www.sciencedirect.com
Y Feike, L Zhijie, C Wei - Aging Medicine, 2021 - Wiley Online Library
… MK-0773 has completed a phase II trial in women with mobility disabilities (NCT00529659: completed in 2009). MK-0773 treatment … Similar to MK-0773, GTx-024 treatment for 3 months …
Number of citations: 31 onlinelibrary.wiley.com
JY Zhang, YH Zhong, LM Chen, XL Zhuo… - European Journal of …, 2023 - Elsevier
Osteoporosis is a metabolic bone disorder typified by a reduction in bone mass and structural degradation of bone tissue, leading to heightened fragility and vulnerability to fractures. …
Number of citations: 2 www.sciencedirect.com
JJ Perkins, C Bai, MJ Breslin… - ABSTRACTS …, 2009 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 1
RS Meissner, JJ Perkins… - ABSTRACTS …, 2009 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。